

In-Depth Technical Guide: 6,7-Dimethoxyquinoxalin-2-ol (CAS: 5739-98-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,7-Dimethoxyquinoxalin-2-ol

Cat. No.: B1312644

[Get Quote](#)

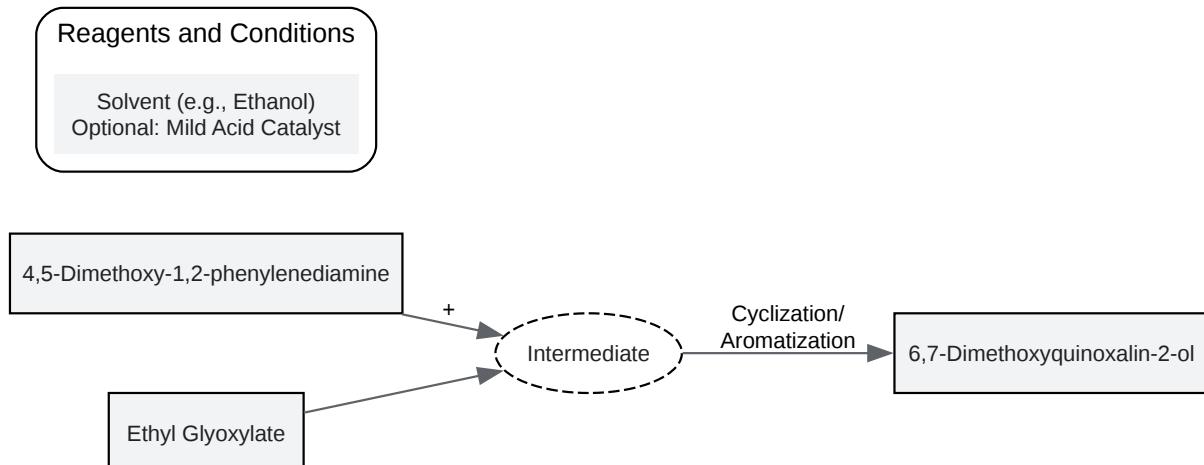
For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxyquinoxalin-2-ol, with the CAS number 5739-98-0, is a heterocyclic organic compound belonging to the quinoxaline class. Quinoxaline derivatives are a significant focus in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comprehensive overview of the available technical information for **6,7-Dimethoxyquinoxalin-2-ol**, including its chemical properties, a proposed synthesis route based on established methods, and an exploration of its potential biological significance in the context of related compounds. Given the limited specific research on this molecule, this document also highlights areas for future investigation.

Chemical and Physical Properties

Quantitative data for **6,7-Dimethoxyquinoxalin-2-ol** is sparse in peer-reviewed literature. The following table summarizes the fundamental properties derived from supplier information and computational predictions.


Property	Value	Source
CAS Number	5739-98-0	Chemical Supplier Catalogs
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃	Chemical Supplier Catalogs
Molecular Weight	206.20 g/mol	Chemical Supplier Catalogs
IUPAC Name	6,7-dimethoxyquinoxalin-2-ol	IUPAC Nomenclature
Canonical SMILES	COc1=CC2=C(C=C1OC)N=C(C=N2)O	
Tautomeric Form	6,7-dimethoxy-1H-quinoxalin-2-one	--INVALID-LINK--

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **6,7-Dimethoxyquinoxalin-2-ol** is not readily available in the surveyed literature, a plausible and efficient synthetic route can be proposed based on well-established methods for the preparation of quinoxalin-2-ols. The most common approach involves the condensation of an appropriately substituted o-phenylenediamine with an α -ketoester.

Proposed Synthetic Pathway

The synthesis of **6,7-Dimethoxyquinoxalin-2-ol** can be envisioned through the reaction of 4,5-dimethoxy-1,2-phenylenediamine with a glyoxylate derivative, such as ethyl glyoxylate. This reaction typically proceeds under mild acidic or neutral conditions and is a widely used method for constructing the quinoxaline core.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **6,7-Dimethoxyquinoxalin-2-ol**.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar syntheses and should be optimized for the specific reactants.

- **Dissolution of Reactants:** In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
- **Addition of α -Ketoester:** To the stirred solution, add ethyl glyoxylate (1.1 equivalents) dropwise at room temperature.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.

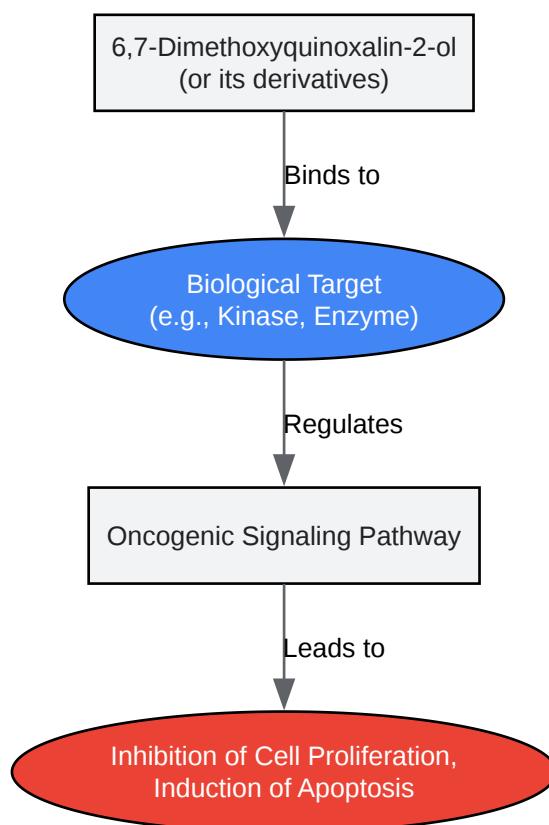
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure **6,7-Dimethoxyquinoxalin-2-ol**.

Spectral Data

No experimentally derived NMR, IR, or Mass Spectra for **6,7-Dimethoxyquinoxalin-2-ol** are available in the public domain. However, spectral data for its tautomer, 6,7-dimethoxy-2(1H)-quinoxalinone, is available and provides valuable structural confirmation.

Spectral Data Type	Key Features (for 6,7-dimethoxy-2(1H)-quinoxalinone)
¹ H NMR	Signals corresponding to aromatic protons, methoxy protons, and an N-H proton are expected. The chemical shifts would be influenced by the solvent.
¹³ C NMR	Resonances for aromatic carbons, methoxy carbons, and a carbonyl carbon are anticipated.
IR Spectroscopy	Characteristic peaks for N-H stretching, C=O stretching (in the quinoxalinone tautomer), C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching are expected.
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the exact mass of C ₁₀ H ₁₀ N ₂ O ₃ is expected, along with characteristic fragmentation patterns.

Biological Activity and Potential Applications in Drug Development


While there is no direct biological data for **6,7-Dimethoxyquinoxalin-2-ol**, the quinoxaline scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have demonstrated a wide range of biological activities, with anticancer properties being particularly prominent.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Studies on various quinoxaline analogs have revealed that the substitution pattern on the benzene ring significantly influences their biological activity. The presence of methoxy groups, in particular, has been associated with potent anticancer effects in related heterocyclic systems. It is hypothesized that these groups can enhance binding to biological targets through hydrogen bonding and hydrophobic interactions.

Potential as an Anticancer Agent

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The structural motif of **6,7-Dimethoxyquinoxalin-2-ol** makes it a candidate for investigation as an inhibitor of various kinases or other enzymes implicated in cancer.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action for quinoxaline-based anticancer agents.

In Silico Predictions

Computational tools can be employed to predict the potential biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of **6,7-Dimethoxyquinoxalin-2-ol**.

Such in silico studies can guide future experimental work by prioritizing the most promising biological targets and assessing the compound's drug-likeness.

Future Research Directions

The lack of extensive data on **6,7-Dimethoxyquinoxalin-2-ol** presents several opportunities for future research:

- Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).
- Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, pKa, and logP.
- Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines and other relevant biological targets to identify potential therapeutic applications.
- Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives to explore the structure-activity relationships and optimize for potency and selectivity.

Conclusion

6,7-Dimethoxyquinoxalin-2-ol is a chemical entity with a promising scaffold for medicinal chemistry research. While direct experimental data is currently limited, this guide provides a foundational understanding based on established chemical principles and the known activities of structurally related compounds. Further investigation into its synthesis, properties, and biological activities is warranted to unlock its full potential in the field of drug discovery and development.

- To cite this document: BenchChem. [In-Depth Technical Guide: 6,7-Dimethoxyquinoxalin-2-ol (CAS: 5739-98-0)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312644#6-7-dimethoxyquinoxalin-2-ol-cas-number-5739-98-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com